molecular formula C9H9N3OS2 B5915238 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one

3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one

Cat. No. B5915238
M. Wt: 239.3 g/mol
InChI Key: BOTVSXRXHKVFEP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, also known as ATTA, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been studied extensively for its unique chemical and biological properties, which make it an attractive candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one may act by inhibiting the growth of bacteria and fungi by interfering with their cell wall synthesis. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory properties. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one in lab experiments is its high purity and yield. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is also a relatively inexpensive compound, making it a cost-effective option for scientific research. However, one limitation of using 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, which may lead to improved yields and purity. Another area of research is the development of new applications for 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, such as its use as a potential drug for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, which may lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one involves the reaction of thiosemicarbazide with 2-bromoacetic acid to form 2-(1,3-thiazol-2-ylimino)acetic acid, which is then reacted with allyl bromide to form the final product. The synthesis of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has been optimized to yield high purity and high yield.

Scientific Research Applications

3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has been used extensively in scientific research due to its unique chemical properties. It has been used as a ligand for metal ions, as well as a fluorescent probe for the detection of metal ions. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has also been studied for its potential use as an antibacterial and antifungal agent, as well as a potential anticancer agent.

properties

IUPAC Name

(2E)-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-2-4-12-7(13)6-15-9(12)11-8-10-3-5-14-8/h2-3,5H,1,4,6H2/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTVSXRXHKVFEP-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)CS/C1=N/C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one

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